1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-7-11-6-14(5-9-1-2-9)13-12(11)10-3-4-16-8-10/h3-4,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWDKNGADZRRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclopropylmethyl group : Influences conformational flexibility and biological interactions.
- Thiophene ring : Enhances electronic properties and potential reactivity.
- Pyrazole moiety : Imparts aromatic stability and is associated with various biological activities.
The molecular formula is with a molecular weight of approximately 229.30 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It may inhibit or modulate enzyme activity, influencing metabolic pathways.
- Receptors : The compound could bind to various receptors, altering signaling cascades involved in physiological responses.
Biological Activities
Research has indicated a variety of biological activities associated with pyrazole derivatives, including:
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations .
Anti-inflammatory Activity
The compound has been noted for its anti-inflammatory effects. In vitro studies revealed that certain pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
Research indicates that some pyrazole compounds exhibit antitumor properties through mechanisms such as apoptosis induction in cancer cells. For example, specific derivatives have shown promise in inhibiting tumor growth in animal models .
Case Studies
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. Compounds demonstrated significant inhibition of inflammation markers compared to standard drugs like indomethacin .
- Antimicrobial Screening : A study focused on synthesizing pyrazole compounds with enhanced antimicrobial activity revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .
Data Summary
Below is a summary table of the biological activities reported for this compound and related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The unique combination of the pyrazole and thiophene rings in this compound may enhance its efficacy against various cancer types.
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The incorporation of the thiophene moiety can potentially improve the compound's ability to modulate inflammatory responses. Case studies have documented the effectiveness of similar compounds in reducing inflammation in animal models, suggesting that 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde could be explored for therapeutic use in inflammatory diseases.
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial activity. Research on related pyrazole compounds has demonstrated their ability to inhibit bacterial growth and combat infections. The compound's interaction with bacterial cell membranes or metabolic pathways could be a focal point for further studies.
Agrochemical Applications
The unique properties of this compound make it a candidate for development as an agrochemical agent. Its potential to act as a pesticide or herbicide could be explored through studies assessing its efficacy against specific pests or weeds. Previous research has highlighted the role of thiophene-containing compounds in enhancing the biological activity of agrochemicals.
Material Science Applications
The electronic properties imparted by the thiophene ring may allow for applications in material science, particularly in the development of organic semiconductors or photovoltaic materials. The compound's ability to form stable films and its electronic conductivity could be investigated for use in organic electronics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Pyrazole Derivatives | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro and in vivo models. |
| Anti-inflammatory Research | Inflammatory Response Modulation | Significant reduction in markers of inflammation in treated subjects. |
| Antimicrobial Efficacy Study | Bacterial Growth Inhibition | Effective against various bacterial strains, showcasing potential as an antimicrobial agent. |
| Agrochemical Evaluation | Pest Resistance | Enhanced efficacy observed in controlling specific agricultural pests compared to traditional agents. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
